molecular formula C7H9NO2 B14624158 3-(Isocyanatomethoxy)-3-methylbut-1-yne CAS No. 57745-66-1

3-(Isocyanatomethoxy)-3-methylbut-1-yne

Cat. No.: B14624158
CAS No.: 57745-66-1
M. Wt: 139.15 g/mol
InChI Key: JGPQAZMRYVOIPZ-UHFFFAOYSA-N
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Description

3-(Isocyanatomethoxy)-3-methylbut-1-yne is an organic compound characterized by the presence of an isocyanate group (-NCO) attached to a methoxy group and a methylbutyne backbone. This compound is of interest due to its unique chemical structure and reactivity, which makes it valuable in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isocyanatomethoxy)-3-methylbut-1-yne typically involves the reaction of an appropriate alcohol with phosgene or its derivatives to form the corresponding chloroformate, which is then treated with an amine to yield the isocyanate. This process can be carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of isocyanates, including this compound, often employs the phosgene process due to its efficiency. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the use of carbamate intermediates, which are decomposed thermally to produce the desired isocyanate .

Chemical Reactions Analysis

Types of Reactions

3-(Isocyanatomethoxy)-3-methylbut-1-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Isocyanatomethoxy)-3-methylbut-1-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Isocyanatomethoxy)-3-methylbut-1-yne involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity is exploited in the formation of urethanes, ureas, and carbamates, which are important in various industrial applications .

Comparison with Similar Compounds

Similar Compounds

    Methyl isocyanate: Known for its use in the production of pesticides and polyurethane foams.

    Phenyl isocyanate: Used in organic synthesis and as a reagent in chemical analysis.

    Hexamethylene diisocyanate: Commonly used in the production of polyurethanes.

Uniqueness

3-(Isocyanatomethoxy)-3-methylbut-1-yne is unique due to its specific structure, which combines an isocyanate group with a methoxy and methylbutyne backbone. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications where other isocyanates may not be suitable .

Properties

CAS No.

57745-66-1

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

3-(isocyanatomethoxy)-3-methylbut-1-yne

InChI

InChI=1S/C7H9NO2/c1-4-7(2,3)10-6-8-5-9/h1H,6H2,2-3H3

InChI Key

JGPQAZMRYVOIPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)OCN=C=O

Origin of Product

United States

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